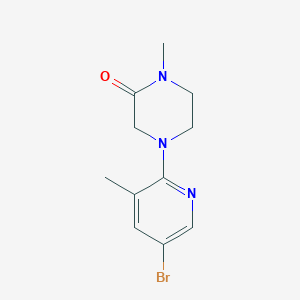![molecular formula C14H11N5 B1411864 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine CAS No. 1048004-09-6](/img/structure/B1411864.png)
4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine
Vue d'ensemble
Description
4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine is a complex organic compound with the molecular formula C14H11N5. This compound is part of the bipyridine and pyrimidine family, which are known for their significant roles in various chemical and biological applications . The structure of this compound consists of a bipyridine moiety linked to a pyrimidine ring, making it a versatile molecule for research and industrial purposes.
Applications De Recherche Scientifique
Méthodes De Préparation
The synthesis of 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine typically involves several steps, including the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst.
Stille Coupling: This technique uses organotin compounds and halides, also catalyzed by palladium.
Negishi Coupling: This method employs organozinc compounds and halides, catalyzed by nickel or palladium.
Industrial production methods often utilize these coupling reactions under optimized conditions to achieve high yields and purity. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Analyse Des Réactions Chimiques
4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Mécanisme D'action
The mechanism of action of 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis . These interactions are mediated through hydrogen bonding, π-π stacking, and coordination bonds.
Comparaison Avec Des Composés Similaires
4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine can be compared with other bipyridine and pyrimidine derivatives:
2,2’-Bipyridine: A simpler bipyridine compound used extensively as a ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of metal-organic frameworks (MOFs).
Pyrimidine: The parent compound of the pyrimidine family, widely studied for its biological activities.
The uniqueness of this compound lies in its combined bipyridine and pyrimidine structure, offering a versatile platform for various applications in chemistry, biology, and materials science .
Propriétés
IUPAC Name |
4-(6-pyridin-3-ylpyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c15-14-17-7-5-13(19-14)11-3-4-12(18-9-11)10-2-1-6-16-8-10/h1-9H,(H2,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRWXXATTMTGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1411785.png)

![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)





![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)
![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)
![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)

![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)

